molecular formula C12H22FN5O B2754582 4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide CAS No. 2101197-07-1

4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2754582
CAS No.: 2101197-07-1
M. Wt: 271.34
InChI Key: GVBVUABMZNLNGE-UHFFFAOYSA-N
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Description

4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with amino, diethylaminoethyl, and fluoroethyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide in the presence of a base.

    Attachment of the diethylaminoethyl group: This can be done through a nucleophilic substitution reaction using diethylaminoethyl chloride.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The fluoroethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-[2-(diethylamino)ethyl]benzamide: Similar structure but lacks the fluoroethyl group.

    4-Amino-N-[2-(diethylamino)ethyl]-1H-pyrazole-3-carboxamide: Similar structure but lacks the fluoroethyl group.

Uniqueness

The presence of the fluoroethyl group in 4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

4-amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22FN5O/c1-3-17(4-2)8-6-15-12(19)11-10(14)9-18(16-11)7-5-13/h9H,3-8,14H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBVUABMZNLNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=NN(C=C1N)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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